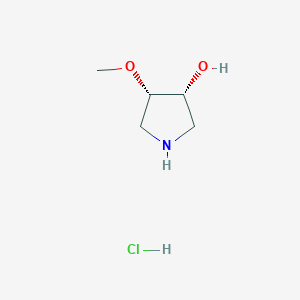

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-26-9) is a high-value chiral pyrrolidine scaffold used extensively in structure-based drug design (SBDD). Distinguished by its specific trans-stereochemistry, this molecule serves as a rigidified mimetic of proline, offering orthogonal vectors for hydrogen bonding (via the C3-hydroxyl) and hydrophobic interaction (via the C4-methoxy). It is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands, where stereochemical precision dictates potency and selectivity. This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and handling protocols.

Structural Identity & Physicochemical Profile[1]

The utility of this molecule lies in its defined stereochemistry. Unlike the cis-isomer, the (3R,4S)-trans-configuration forces the substituents into a pseudo-equatorial orientation in the preferred envelope conformation, minimizing steric clash within protein active sites.

Chemical Datasheet

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 473298-26-9 (Specific to (3R,4S)-HCl) |

| Alternative CAS | 473298-29-2 (Enantiomer, (3S,4R)-HCl) |

| Molecular Formula | C₅H₁₁NO₂[1][2] · HCl |

| Molecular Weight | 153.61 g/mol |

| Stereochemistry | Trans-configuration; (3R, 4S) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | >50 mg/mL in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |

| pKa (Calculated) | ~10.5 (Pyrrolidine NH), ~14.5 (Secondary OH) |

| H-Bond Donors/Acceptors | 2 Donors (NH, OH) / 3 Acceptors (N, O, O) |

Stereochemical Visualization

The following diagram illustrates the absolute configuration and the relationship between the chiral centers.

Figure 1: Stereochemical logic of the (3R,4S) isomer. The 'Trans' relationship is critical for avoiding intramolecular H-bonding that might collapse the ring pucker, maintaining an open conformation for binding.

Synthetic Utility & Reactivity

Synthesis Logic (Epoxide Opening Strategy)

The most robust route to the trans-4-methoxypyrrolidin-3-ol scaffold involves the ring-opening of a meso-epoxide. This ensures the trans geometry via an SN2 mechanism.

Mechanism:

-

Epoxidation: N-Boc-3-pyrroline is epoxidized (e.g., using m-CPBA) to form the meso-epoxide (cis-fused).

-

Nucleophilic Opening: Methanol acts as the nucleophile under acidic or basic catalysis. The attack occurs anti-to the epoxide oxygen, inverting one stereocenter and establishing the trans geometry.

-

Resolution: Since the opening of a meso-epoxide yields a racemate, the (3R,4S) enantiomer is typically isolated via chiral resolution (e.g., tartaric acid salt formation) or Chiral SFC (Supercritical Fluid Chromatography).

Functionalization Hierarchy

When designing synthetic routes, the reactivity order is: 2° Amine (NH) > 2° Alcohol (OH) > Ether (OMe) .

-

N-Functionalization: The secondary amine is highly nucleophilic. Standard reactions include SNAr (for heteroaryl coupling), Reductive Amination, and Amide Coupling.

-

O-Protection: If the downstream chemistry involves strong electrophiles that could react with the alcohol, the C3-OH must be protected.

-

Recommended Protecting Group: TBDMS (Silyl ether).

-

Avoid: Acetyl/Benzoyl esters if strong bases are used later, as migration to the nitrogen can occur.

-

Figure 2: Decision tree for functionalizing the scaffold. Pathway A is preferred for most medicinal chemistry campaigns.

Experimental Protocols (Self-Validating Systems)

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Verify the (3R,4S) identity and quantify the (3S,4R) enantiomer impurity.

-

Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: DEA is required to suppress peak tailing of the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

-

Sample Prep: Derivatization is often required for detection. React 5 mg sample with benzyl isocyanate to form the urea derivative, which has high UV absorbance.

-

Validation Criteria:

-

The (3R,4S) isomer should elute as a single sharp peak.

-

Resolution (Rs) between enantiomers must be > 1.5.

-

Protocol: General N-Boc Protection (Free Basing & Protection)

Objective: Convert the HCl salt to the stable N-Boc protected intermediate for storage or purification.

-

Suspension: Suspend 1.0 eq (3R,4S)-4-methoxypyrrolidin-3-ol HCl in DCM (10 mL/g).

-

Base Addition: Add 2.5 eq Triethylamine (TEA). Observation: The slurry will become thinner as the free base is liberated.

-

Reagent Addition: Cool to 0°C. Add 1.1 eq Di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Monitoring (The Validation Step):

-

Perform TLC (10% MeOH in DCM, Ninhydrin stain).

-

Endpoint: Disappearance of the baseline spot (amine salt) and appearance of a new spot at R_f ~ 0.5.

-

Action: Do not quench until starting material is < 2% by TLC/LCMS.

-

-

Workup: Wash with 5% KHSO₄ (removes TEA/unreacted amine), then Brine. Dry over Na₂SO₄.

Handling, Stability & Safety

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability. Absorption of water leads to a "gum" that is difficult to weigh accurately.

-

Stability: Stable to air and light. The methoxy ether is chemically inert under standard conditions. The secondary alcohol is prone to oxidation to the ketone (pyrrolidinone) if exposed to strong oxidants (e.g., Dess-Martin Periodinane).

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

-

References

-

Chemical Identity & CAS Verification

-

LabSolu. This compound Datasheet. Retrieved from (Matches CAS 473298-26-9).

-

- Synthetic Methodology (General Pyrrolidine Epoxide Opening)

-

Chiral Separation Techniques

-

Sigma-Aldrich.[3] Basics of Chiral HPLC. Retrieved from .

-

-

Stereochemical Applications

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from .

-

Sources

An In-Depth Technical Guide to the Molecular Structure Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

Introduction

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a prevalent structural motif in a multitude of natural products, pharmaceuticals, and catalysts.[1] The specific stereochemistry and substitution pattern of the pyrrolidine ring are frequently critical for its biological activity, making its precise structural elucidation a paramount concern for researchers in drug discovery and development.[1][2] This guide provides a comprehensive overview of the principles and methodologies for the detailed molecular structure analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, a compound of significant interest due to its chiral nature and potential applications in medicinal chemistry.

The hydrochloride salt form of this molecule enhances its stability and water solubility, which is often advantageous for handling and formulation.[3] The "(3R,4S)" designation defines the absolute stereochemistry at the two chiral centers on the pyrrolidine ring, which is fundamental to its interaction with biological targets.[3] This guide will delve into a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to provide a holistic understanding of the molecule's connectivity, stereochemistry, and conformation.

Core Analytical Workflow

The comprehensive structural characterization of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl necessitates an integrated analytical strategy. The workflow is designed to provide orthogonal information, where each technique validates and complements the others, ensuring a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl.

I. Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry is the initial and indispensable technique for determining the precise molecular weight and elemental composition of a molecule.[4] For (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, high-resolution mass spectrometry (HRMS) is the method of choice.

Rationale for HRMS

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This is crucial for confirming the presence of all expected atoms (C, H, N, O, and Cl) in their correct ratios.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It will readily protonate the pyrrolidine nitrogen, yielding the [M+H]⁺ ion corresponding to the free base.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Analysis: The accurate mass of the [M+H]⁺ ion is measured and used to calculate the elemental formula. The isotopic pattern, particularly for chlorine (³⁵Cl and ³⁷Cl), will further confirm the presence of the hydrochloride salt.

Expected Data and Interpretation

| Ion | Calculated Exact Mass | Observed Mass Range (± 5 ppm) | Inferred Information |

| [C₅H₁₁NO₂ + H]⁺ | 118.0863 | 118.0857 - 118.0869 | Confirms the elemental composition of the free base. |

| Isotopic Pattern | N/A | Presence of M and M+2 peaks in an approximate 3:1 ratio for chlorine-containing fragments. | Confirms the presence of chlorine. |

Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information. For pyrrolidine derivatives, fragmentation often involves the loss of the neutral pyrrolidine molecule or cleavage adjacent to the nitrogen atom.[5][6]

II. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Rationale for FTIR

For (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, FTIR is used to confirm the presence of key functional groups, including the hydroxyl (-OH), amine (-NH), and ether (C-O-C) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected Data and Interpretation

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3200 | O-H (Alcohol) | Stretching | Broad band |

| 3200 - 3000 | N-H (Amine salt) | Stretching | Broad band, may overlap with O-H |

| 2960 - 2850 | C-H (Aliphatic) | Stretching | Sharp peaks |

| 1150 - 1085 | C-O (Ether) | Stretching | Strong, sharp band |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl.

Rationale for a Multi-dimensional NMR Approach

-

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.[1]

-

¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments.[8]

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish proton-proton connectivity within spin systems.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.[9]

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry.

Expected NMR Data and Interpretation

The following table summarizes the expected chemical shifts for the protons and carbons of (3R,4S)-4-Methoxypyrrolidin-3-ol. The exact values will be solvent-dependent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| H2, H5 | ~3.0 - 3.5 | ~50 - 55 | COSY to H3/H4; HSQC to C2/C5; HMBC to C3/C4 |

| H3 | ~4.0 - 4.5 | ~70 - 75 | COSY to H2/H4; HSQC to C3; HMBC to C2/C5/OCH₃ |

| H4 | ~3.5 - 4.0 | ~80 - 85 | COSY to H3/H5; HSQC to C4; HMBC to C2/C5/OCH₃ |

| OCH₃ | ~3.3 | ~55 - 60 | HSQC to OCH₃ carbon; HMBC to C4 |

The trans relationship between the hydroxyl and methoxy groups can be inferred from the coupling constants between H3 and H4 in the ¹H NMR spectrum. A small coupling constant is typically indicative of a trans diaxial or diequatorial relationship in a five-membered ring.

Caption: Key COSY correlations for establishing proton connectivity in the pyrrolidine ring.

IV. X-ray Crystallography for Unambiguous 3D Structure Determination

While NMR provides excellent information about the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[4] This includes precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry.

Rationale for X-ray Crystallography

For a chiral molecule like (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, X-ray crystallography is the gold standard for confirming the absolute configuration at the C3 and C4 positions.[4] It also reveals details about the conformation of the pyrrolidine ring and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl must be grown. This can be a challenging step and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[4]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Structural Features

The X-ray crystal structure is expected to confirm the (3R,4S) absolute configuration. The five-membered pyrrolidine ring will likely adopt a non-planar conformation, such as an envelope or twist conformation.[4] The crystal packing will likely be dominated by hydrogen bonding interactions involving the hydroxyl group, the protonated amine, and the chloride counterion.

Conclusion

The molecular structure analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is a comprehensive process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of molecular weight and elemental formula. FTIR spectroscopy offers a quick confirmation of the key functional groups. A suite of 1D and 2D NMR experiments elucidates the detailed connectivity and provides strong evidence for the relative stereochemistry in solution. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure and absolute configuration in the solid state. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural assignment, which is a critical prerequisite for understanding the molecule's properties and its potential applications in drug development.

References

-

Gomha, S. M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7254. Retrieved from [Link]

-

Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of the American Society for Mass Spectrometry, 31(6), 1279-1288. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 474707-30-7: (3R)-3-Methoxypyrrolidine hydrochloride (… [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. annexpublishers.com [annexpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. jst-ud.vn [jst-ud.vn]

Solubility Profile & Characterization: (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

The following technical guide details the solubility profile, characterization strategies, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride . This guide is structured to assist process chemists and researchers in optimizing reaction conditions, purification workflows, and formulation strategies.

Executive Summary & Compound Identity

This compound is a critical chiral building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural unique features—a secondary amine, a chiral hydroxyl group, and a methoxy ether—create a distinct solubility footprint dominated by its ionic salt character.

| Property | Details |

| IUPAC Name | This compound |

| CAS Number | 473298-26-9 (Specific isomer) / 473298-29-2 (Enantiomer) |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Physical Form | White to off-white crystalline solid |

| Core Character | Polar, ionic, hygroscopic salt |

Predicted Solubility Profile

As a hydrochloride salt of a polar heterocycle, the solubility of this compound is governed by the competition between crystal lattice energy (ionic interactions) and solvation energy (dipole-dipole and H-bonding).

Solvent Classifications

| Solvent Class | Predicted Solubility | Mechanistic Insight |

| Water (pH < 7) | High (>100 mg/mL) | The ionic HCl lattice dissociates readily in high-dielectric media. The hydroxyl and amine groups form extensive H-bond networks. |

| Methanol (MeOH) | High | Excellent solvation of the cation/anion pair. Preferred solvent for initial dissolution. |

| Ethanol (EtOH) | Moderate to High | Solubility decreases slightly compared to MeOH due to the ethyl chain, but generally sufficient for hot recrystallization. |

| DMSO / DMF | High | Strong dipole-dipole interactions solubilize the salt effectively. Useful for stock solutions in biological assays. |

| Dichloromethane (DCM) | Low / Negligible | While the methoxy group adds some lipophilicity, the ionic HCl core typically prevents dissolution in non-polar chlorinated solvents unless a base (e.g., TEA) is added to free-base the amine. |

| Ethyl Acetate / Ethers | Insoluble | Lack of sufficient polarity to overcome lattice energy. These act as excellent anti-solvents . |

| Hexanes / Heptane | Insoluble | Strictly non-polar; used to crash out the product during purification. |

Expert Insight: The "trans" relationship between the 3-hydroxyl and 4-methoxy groups reduces intramolecular H-bonding compared to the "cis" isomer, potentially making the trans isomer slightly more soluble in polar protic solvents due to more available sites for intermolecular solvent bonding.

Experimental Protocol: Solubility Determination

Since batch-specific crystal morphology can affect dissolution rates, empirical determination is required for precise process control.

Method A: Visual Equilibrium Method (Step-by-Step)

This method is ideal for quick "Go/No-Go" decisions in process development.

-

Preparation: Weigh 10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl into a clear glass vial.

-

Solvent Addition: Add the target solvent in 10 µL increments (using a micropipette) at ambient temperature (25°C).

-

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (solution becomes clear).

-

Calculation:

-

Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C). If soluble hot but insoluble cold, the solvent is a candidate for recrystallization.

Method B: HPLC Saturation Assay (Quantitative)

For precise thermodynamic solubility values.

-

Saturation: Add excess solid to 1 mL of solvent until a visible precipitate remains.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter .

-

Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA).

-

Quantification: Inject onto HPLC (C18 Column, UV 210 nm) and compare against a standard curve.

Visualization: Recrystallization Strategy

The following diagram illustrates the logical workflow for purifying this compound based on its solubility profile.

Caption: Solvent/Anti-solvent recrystallization workflow utilizing the high solubility in MeOH and insolubility in MTBE.

Critical Applications & Handling

Free-Basing Strategy

For reactions requiring the nucleophilic free amine (e.g., amide coupling, S_NAr):

-

Protocol: Suspend the HCl salt in DCM or THF. Add 1.1 - 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

-

Observation: The mixture will likely remain heterogeneous (triethylamine hydrochloride precipitates out) or become homogeneous depending on the solvent.

-

Alternative: Use a biphasic system (DCM / Sat. NaHCO₃). The free base will partition into the DCM layer.

Stability & Storage[1][2]

-

Hygroscopicity: As a hydrochloride salt with hydroxyl functionality, the compound is hygroscopic .

-

Storage: Store under nitrogen or argon at 2-8°C.

-

Handling: Weigh quickly in ambient air or use a glovebox for precise analytical work to prevent water uptake, which will skew mass balance calculations.

References

-

Fluorochem. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Page. Retrieved from

-

Sigma-Aldrich. trans-4-Methoxy-3-pyrrolidinol hydrochloride Safety & Properties. Retrieved from

-

PubChem. Pyrrolidine Hydrochloride Derivatives - Physical Properties. National Library of Medicine. Retrieved from

-

BenchChem. Synthesis and Handling of Pyrrolidine Salts. Retrieved from

-

Cayman Chemical. Solubility of Pyrrolidine Analogs (3,4-MDPBP HCl). Retrieved from

An In-Depth Technical Guide to (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of novel therapeutics.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific, stereochemically defined pyrrolidine derivative: (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. While the enantiomer, (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride, is more commonly cited in commercial listings, the data presented herein is applicable to the (3R,4S) form, focusing on its core identifiers, physicochemical properties, synthetic considerations, potential applications, and spectral characteristics.

Section 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, patent applications, and unambiguous scientific communication. The following identifiers and properties are associated with the hydrochloride salt of 4-Methoxypyrrolidin-3-ol. It is crucial to note that while the user requested the (3R,4S) enantiomer, commercial availability and literature often refer to its enantiomer, (3S,4R). The CAS number provided is for the (3S,4R) enantiomer.

Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride | [3][4] |

| CAS Number | 473298-29-2 | [3][4] |

| IUPAC Name | (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride | [3] |

| PubChem CID | 91800878 | [4] |

| MDL Number | MFCD28501499 | [3][5] |

| InChI | InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | [3][4] |

| InChI Key | AGYFNYDVGSRXSM-UYXJWNHNSA-N | [3] |

| Canonical SMILES | CO[C@@H]1CNC[C@@H]1O.Cl | [3] |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [5] |

| Molecular Weight | 153.61 g/mol | [3] |

| Purity | Typically ≥97% | [3][4] |

| Calculated LogP | -0.98 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Storage Conditions | Room temperature, under inert gas, sealed, and dry.[5][6] |

Section 2: Synthesis Strategies for Chiral 3,4-Substituted Pyrrolidinols

Representative Synthesis from a Chiral Pool Precursor

A common and effective strategy involves starting with a readily available, enantiomerically pure precursor like L- or D-malic acid or an amino acid derivative.[10] The following protocol is a representative, conceptual pathway illustrating this approach.

Workflow: Conceptual Synthesis of a Chiral Pyrrolidinol

Caption: Role of the chiral scaffold in a drug discovery pipeline.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality and the rigid ring structure. Key expected signals include:

-

Methoxy Protons (-OCH₃): A singlet around 3.3-3.5 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets between 2.5 and 4.5 ppm. The protons attached to the carbons bearing the hydroxyl and methoxy groups (C3 and C4) would likely appear further downfield.

-

Hydroxyl and Amine Protons (-OH, -NH₂⁺): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyrrolidine ring and the methoxy group.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Pyrrolidine Carbons: Signals in the range of 40-80 ppm. The carbons attached to the electronegative oxygen atoms (C3 and C4) will be the most downfield in this region.

FTIR Spectroscopy

The infrared spectrum would be characterized by the following absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A broad band, likely overlapping with the O-H stretch, in the 3100-3400 cm⁻¹ region, characteristic of the secondary ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the C-O bonds of the hydroxyl and methoxy groups.

Mass Spectrometry

In mass spectrometry, the molecular ion peak corresponding to the free base (C₅H₁₁NO₂) would be expected at an m/z of 117.15. Common fragmentation patterns for pyrrolidines involve the loss of substituents and ring cleavage. [11][12][13]

Section 5: Safety and Handling

As a hydrochloride salt of a pyrrolidine derivative, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [14][15]Avoid inhalation of dust and contact with skin and eyes. [14][16]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][15]* First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. [14][16] * Eye Contact: Rinse cautiously with water for several minutes. [14][16] * Inhalation: Move the person to fresh air. [16] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [14]* Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere. [5][6]* Disposal: Dispose of in accordance with local, state, and federal regulations.

-

References

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007. Available from: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. 2024. Available from: [Link]

-

Mass spectrometric analysis strategies for pyrrolizidine alkaloids. PubMed. 2024. Available from: [Link]

-

Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. Available from: [Link]

-

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. ABL Technology. Available from: [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC. 2025. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. 2021. Available from: [Link]

-

LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia. PubMed. Available from: [Link]

-

Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. 2021. Available from: [Link]

-

(3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride. MySkinRecipes. Available from: [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available from: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. 2025. Available from: [Link]

-

1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

-

FTIR spectrum for compound 1. ResearchGate. Available from: [Link]

-

Synthesis of substituted pyrrolidines. DiVA portal. 2017. Available from: [Link]

-

Pyrrolidine. PubChem. Available from: [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available from: [Link]

-

Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available from: [Link]

-

Pyrrolidine. NIST WebBook. Available from: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed. 2017. Available from: [Link]

-

Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. Available from: [Link]

-

3-Methylpyrrolidin-3-ol hydrochloride. PubChem. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidine and Piperidines for Natural Product Synthesis. ResearchGate. 2025. Available from: [Link]

-

(3S, 4R)-4-Methoxypyrrolidin-3-ol hydrochloride-R215557. 더랩케미칼. Available from: [Link]

-

Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). PubMed. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. labsolu.ca [labsolu.ca]

- 5. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 11. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Fragment-Based Drug Discovery: A Guide to Leveraging 3D Scaffolds

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, prized for its efficiency in exploring chemical space and its ability to generate highly ligand-efficient leads.[1][2] As the field matures, the limitations of libraries dominated by flat, aromatic compounds have become apparent, leading to a strategic shift towards fragments with greater three-dimensional (3D) character.[3][4] These 3D fragments offer improved physicochemical properties, such as enhanced solubility, and provide access to novel biological interactions by more effectively sampling the complex, three-dimensional space of protein binding pockets.[5][6] This guide focuses on a particularly valuable chiral scaffold, (3R,4S)-4-Methoxypyrrolidin-3-ol, detailing its intrinsic properties and providing a comprehensive, field-proven framework for its integration into a state-of-the-art FBDD campaign.

The Imperative for Three-Dimensionality in FBDD

The foundational principle of FBDD is that smaller, less complex molecules (fragments) can form more efficient, higher-quality interactions with a protein target than larger, more complex molecules found in typical high-throughput screening (HTS) libraries.[1] This efficiency allows for a more thorough exploration of chemical space with a smaller library.[7]

However, early fragment libraries were often biased towards planar, sp²-rich systems. While synthetically accessible, this "flatland" chemistry fails to fully exploit the topographical complexity of protein binding sites. The strategic incorporation of 3D scaffolds, rich in sp³-hybridized centers, offers several distinct advantages:

-

Enhanced Solubility: Increased saturation and reduced planarity disrupt crystal packing, often leading to significantly improved aqueous solubility—a critical property for reliable biophysical screening and downstream drug development.[5]

-

Novel Chemical Space: 3D fragments present functional groups in precise spatial vectors, enabling access to novel pharmacophores and interactions that are unattainable with flat molecules. This can be crucial for targeting challenging sites like allosteric pockets or protein-protein interfaces.[8]

-

Improved Selectivity: The defined stereochemistry and rigid conformation of 3D fragments can lead to more specific interactions, reducing off-target binding and promiscuity.[4]

-

Favorable Physicochemical Properties: Molecules with greater 3D character have been correlated with higher clinical success rates, potentially due to better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][6]

The pyrrolidine ring system stands out as a "privileged scaffold" for designing such 3D fragments, owing to its synthetic tractability and its presence in numerous natural products and approved drugs.[5][9]

Profile of a High-Value 3D Fragment: (3R,4S)-4-Methoxypyrrolidin-3-ol

The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is an exemplary 3D fragment. Its fixed stereochemistry and functional group arrangement provide a rigid framework that is ideal for probing specific sub-pockets of a target protein.

Physicochemical Properties & "Rule of Three" Compliance

To be an effective fragment, a molecule should adhere to the "Rule of Three" (Ro3), a set of guidelines that maximize the probability of efficient binding.[5] (3R,4S)-4-Methoxypyrrolidin-3-ol aligns well with these principles.

| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | ~119.15 g/mol | < 300 Da | Yes |

| LogP (Octanol-Water) | ~ -1.5 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 2 (O-H, N-H) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 3 (O-H, N, O-Me) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

| Fraction of sp³ carbons (Fsp³) | 1.0 | High Fsp³ is desirable | Yes |

These values are estimated and serve to illustrate compliance with fragment-based design principles.

Stereochemistry and Vectorial Display

The defined (3R,4S) stereochemistry is not a trivial detail; it is the core feature that imparts value. This specific arrangement places the hydroxyl and methoxy groups in a trans configuration, creating a precise and predictable 3D orientation of hydrogen bond donors and acceptors. This pre-organization reduces the entropic penalty upon binding to a target.

The scaffold presents three primary vectors for synthetic elaboration, which is the cornerstone of evolving a low-affinity fragment hit into a high-potency lead compound.

Caption: Growth vectors for fragment evolution.

-

Vector 1 (Amine): The secondary amine is an ideal handle for amide coupling or reductive amination, allowing for rapid library generation to explore nearby pockets.

-

Vector 2 (Hydroxyl): This group can be used to form ether linkages or can be inverted or modified to probe the specific hydrogen-bonding environment of the target.

-

Vector 3 (Methoxy): The methyl group can be replaced with larger alkyl or aryl groups (via O-demethylation followed by alkylation) to seek out hydrophobic interactions.

Synthetic Accessibility

Chirally pure, substituted pyrrolidines are readily accessible through well-established synthetic methodologies, most notably the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes.[9][10] This robust chemistry ensures that not only the initial fragment but also subsequent analogs for structure-activity relationship (SAR) studies can be synthesized efficiently.

A Self-Validating FBDD Campaign Workflow

Integrating a novel fragment like (3R,4S)-4-Methoxypyrrolidin-3-ol requires a robust, multi-stage biophysical screening cascade to ensure that hits are genuine and to provide a clear path for optimization.[11] The principle of a self-validating system is to use orthogonal assays—methods that measure different physical properties of binding—to eliminate false positives at each stage.

Caption: A typical FBDD screening and validation cascade.

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

The objective of the primary screen is to rapidly identify fragments that stabilize the target protein against thermal denaturation. DSF (also known as Thermal Shift Assay) is an ideal first-pass technique due to its high throughput and low protein consumption.[11][12]

Protocol: High-Throughput DSF Screen

-

Preparation: Dispense 19 µL of a 5 µM solution of the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) into each well of a 96- or 384-well PCR plate.

-

Compound Addition: Add 1 µL of each fragment from the library (typically at 100 mM in DMSO) to a final concentration of 5 mM. Include DMSO-only controls.

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

-

Thermal Denaturation: Place the plate in a quantitative PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.

-

Data Analysis: The melting temperature (Tₘ) is the inflection point of the fluorescence curve. A fragment is considered a preliminary hit if it induces a Tₘ shift (ΔTₘ) of ≥ 2 standard deviations above the mean of the DMSO controls.

Causality Check: A positive ΔTₘ indicates that the fragment binds to and stabilizes the folded state of the protein. However, this method is prone to false positives from compounds that interact with the unfolded protein or the dye itself, necessitating orthogonal validation.[13]

Stage 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that directly measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[14] It serves as a robust validation step and provides quantitative data on binding affinity (Kᴅ) and kinetics.[12]

Protocol: SPR Hit Validation

-

Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

-

Binding Analysis: Inject a concentration series of the fragment hit (e.g., 1 mM down to 30 µM) over both the target and reference flow cells.

-

Data Processing: Double-reference subtract the sensorgrams (subtracting the reference cell signal from the active cell signal, and then subtracting a buffer-only injection).

-

Affinity Determination: Fit the steady-state binding responses against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Self-Validation: A confirmed hit must show a concentration-dependent binding response on the active flow cell that fits a plausible binding model. This confirms a direct interaction, filtering out false positives from the DSF screen.

| Hit Fragment | ΔTₘ from DSF (°C) | Kᴅ from SPR (µM) | Status |

| Fragment A | + 3.5 | 150 | Confirmed Hit |

| Fragment B | + 2.8 | No Binding Detected | False Positive |

| (3R,4S)-4-Methoxy-pyrrolidin-3-ol | + 4.1 | 95 | Confirmed Hit |

| Fragment C | + 1.9 | > 1000 | Discard (Weak) |

Stage 3: Structural Characterization via X-Ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to the target protein.[12][15] This provides definitive proof of binding and, crucially, reveals the precise binding mode, orientation, and interactions. This structural information is the essential blueprint for the subsequent fragment evolution phase.

Workflow: Co-crystallization

-

Complex Formation: Incubate a concentrated solution of the purified target protein with a 5-10 fold molar excess of the fragment hit.

-

Crystallization Screening: Use robotic screening of hundreds of crystallization conditions (varying pH, precipitant, and additives) via sitting-drop vapor diffusion.

-

Crystal Optimization & Soaking: If co-crystallization fails, attempt to soak the fragment into pre-existing apo-protein crystals by adding it to the cryoprotectant solution.

-

Data Collection & Structure Solution: Harvest suitable crystals, cryo-cool them, and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement, followed by careful refinement of the fragment into the observed electron density map.

From Fragment Hit to Lead Compound: Structure-Guided Evolution

With a confirmed binding pose from crystallography, the low-affinity (3R,4S)-4-Methoxypyrrolidin-3-ol hit can be intelligently optimized into a potent lead. The vectors identified in Section 2.2 become the starting points for synthetic chemistry.

-

Fragment Growing: If the structure reveals that the amine (Vector 1) is pointing towards an unoccupied hydrophobic pocket, medicinal chemists can synthesize a small library of amides to extend into that pocket and gain additional affinity.

-

Fragment Linking: If another fragment hit is identified in an adjacent binding site, the two can be chemically linked together. The pyrrolidine scaffold provides a rigid core to correctly orient the pharmacophores of both fragments, often leading to a dramatic increase in potency.

-

Fragment Merging: If the pyrrolidine hit overlaps with another hit, a new molecule can be designed that incorporates the key features of both, creating a more optimized single entity.

This iterative cycle of design, synthesis, and testing, guided by structural biology, is the most powerful paradigm in modern drug discovery and is where a well-behaved, synthetically tractable 3D fragment demonstrates its ultimate value.[12]

Conclusion

(3R,4S)-4-Methoxypyrrolidin-3-ol is more than just a single molecule; it is a representative of a class of rationally designed, three-dimensional fragments that are essential for the continued success of FBDD. Its inherent properties—Ro3 compliance, defined stereochemistry, vectorial functionality, and synthetic accessibility—make it an ideal starting point for tackling even the most challenging biological targets. By employing a rigorous and self-validating biophysical screening cascade, researchers can confidently identify and validate hits derived from such scaffolds. The detailed structural information obtained from these efforts provides a clear and actionable roadmap for the chemical evolution of a simple, low-affinity fragment into a highly potent and selective lead compound, accelerating the path toward novel therapeutics.

References

-

Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved February 15, 2026, from [Link]

-

Nature Protocols. (2017). A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

-

Proceedings of the National Academy of Sciences. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Retrieved February 15, 2026, from [Link]

-

Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved February 15, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Some important pyrrolidine scaffolds. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Retrieved February 15, 2026, from [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 15, 2026, from [Link]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-Fragment Library | TargetMol [targetmol.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. pnas.org [pnas.org]

- 14. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Therapeutic Potential of 3-Hydroxy-4-Methoxypyrrolidine Analogs

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs stems from its unique stereochemical and physicochemical properties.[2] The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

Within this class, di-substituted pyrrolidines, particularly those with oxygenated functions at the C3 and C4 positions, are of paramount importance. These substituents can form key hydrogen bonding interactions within protein binding sites, anchoring the molecule and imparting specificity. This guide focuses on the 3-hydroxy-4-methoxypyrrolidine core, a scaffold with significant, yet underexplored, potential. We will delve into the synthetic strategies required to access this core, analyze structure-activity relationships (SAR) from closely related analogs, and explore its potential applications in modern drug development. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.

Part 1: Synthetic Strategies for the 3-Hydroxy-4-Alkoxypyrrolidine Core

The primary challenge in synthesizing 3-hydroxy-4-methoxypyrrolidine analogs lies in the precise stereocontrol of the two adjacent chiral centers. The choice of synthetic route is dictated by the desired stereochemistry and the need for scalable, efficient processes.

Strategy 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[2][3] This strategy allows for the direct installation of substituents at the 3 and 4 positions with predictable stereochemical outcomes.

The causality behind this choice rests on its efficiency and modularity. By selecting the appropriate alkene (dipolarophile), one can introduce a wide variety of functional groups. For instance, using an acrylate or maleate derivative as the dipolarophile provides ester functionalities that can be further manipulated post-cyclization. The stereochemistry is often controlled by the geometry of the alkene and the nature of the substituents on the azomethine ylide.

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Strategy 2: Chiral Pool Synthesis from 4-Hydroxyproline

Leveraging commercially available chiral starting materials is a robust strategy for ensuring high enantiopurity in the final product. L-trans-4-hydroxyproline is an ideal starting point for accessing a variety of 3,4-disubstituted pyrrolidines.[4]

The experimental logic here is to use the existing stereocenters of the starting material to direct the formation of new ones. The synthesis begins by protecting the amine and carboxylic acid functionalities. The C4 hydroxyl group can then be oxidized to a ketone.[4] This ketone provides an electrophilic handle for the diastereoselective introduction of a methyl group (for an ultimate methoxy group) via a Grignard or organolithium reagent. Subsequent reduction of the ketone and methylation of the resulting hydroxyl group would yield the desired 3-hydroxy-4-methoxypyrrolidine scaffold. This approach provides excellent control over the absolute stereochemistry of the final product.

Experimental Protocol: Epoxide Ring-Opening for Halohydrin Formation

This protocol describes a key transformation that can lead to a 3-hydroxy-4-substituted pyrrolidine, a crucial intermediate for our target scaffold. The procedure is adapted from the synthesis of 3-hydroxy-4-chloro-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine.[5] This self-validating system uses a strong acid to open a stable epoxide, a reliable and high-yielding reaction.

Objective: To synthesize a chlorohydrin intermediate from an N-protected 3,4-epoxypyrrolidine.

Materials:

-

3,4-Epoxy-1-(Troc)-pyrrolidine (1.0 eq)

-

Dioxane

-

6 N Hydrochloric Acid (HCl)

-

Methylene Chloride (DCM)

-

0.1 N Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve 4.0 g of 3,4-epoxy-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine in 15 mL of dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirred solution, add 50 mL of 6 N hydrochloric acid. The reaction is slightly exothermic; use a water bath to maintain the reaction at room temperature.

-

Reaction: Stir the reaction mixture vigorously for 15 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Dilute the reaction mixture with 100 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of methylene chloride.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 0.1 N NaOH solution and then 50 mL of brine. The basic wash neutralizes any remaining acid, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator, first under a water pump vacuum and then under a high vacuum.

-

Product: The resulting product, 3-hydroxy-4-chloro-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine, is obtained as a slightly yellow oil.[5] This intermediate can then be subjected to nucleophilic substitution with sodium methoxide to install the desired methoxy group.

Part 2: Structure-Activity Relationships (SAR) of Relevant Analogs

While literature specifically on 3-hydroxy-4-methoxypyrrolidine analogs is sparse, we can infer valuable SAR insights by examining structurally related compounds where the pyrrolidine core is critical for biological activity.

Case Study: 4-Hydroxyproline Derivatives as GABA Uptake Inhibitors

A series of enantiomerically pure 4-hydroxy-4-aryl-substituted proline derivatives were synthesized and evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3.[6] This study provides a compelling rationale for exploring substitutions at the C4 position of the pyrrolidine ring.

The key finding was that introducing a lipophilic 4-methoxyphenyl group at the C4 position of the proline ring generally improved inhibition at the GAT3 transporter.[6] This suggests that the C4 position projects into a hydrophobic pocket within the transporter protein. The stereochemistry at C4 was also critical, with different diastereomers exhibiting varied potencies.

| Compound Type | Substitution at C4 | Target | Activity Trend | Citation |

| 4-Hydroxyproline Derivative | H | GAT3 | Baseline Activity | [6] |

| 4-Hydroxyproline Derivative | 4-Methoxyphenyl | GAT3 | Improved Inhibition | [6] |

| (2R,4R)-diastereomer | 4-Methoxyphenyl | GAT3 | Exception, less active | [6] |

This table summarizes the impact of C4 substitution on GAT3 inhibition, highlighting the benefit of a lipophilic group.

These insights are directly applicable to the design of 3-hydroxy-4-methoxypyrrolidine analogs. The methoxy group at C4 provides a moderately lipophilic character that could be beneficial for targeting proteins with similar hydrophobic sub-pockets.

Case Study: 3,4-Disubstituted Piperidines as Analgesics

Although based on a six-membered ring, the SAR of 3,4-disubstituted piperidine analgesics offers transferable principles. A study on novel analgesics identified a lead compound featuring a 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl core.[7] Mechanistic studies revealed that this compound and its active metabolite act on the μ-opioid receptor (MOR).[7]

The critical interactions are likely driven by the hydroxyl group at C4 and the aryl substituent, also at C4. The hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in opioid ligands. The methoxy-substituted phenyl ring likely engages in hydrophobic or π-stacking interactions within the receptor. This underscores the importance of having both a hydrogen-bonding group (like our C3-hydroxyl) and a group capable of hydrophobic interactions (like our C4-methoxy) on adjacent positions of the heterocyclic scaffold.

Part 3: Potential Biological Targets and Therapeutic Applications

Based on the analysis of related structures, 3-hydroxy-4-methoxypyrrolidine analogs are promising candidates for targeting proteins within the central nervous system (CNS).

Primary Target Class: Neurotransmitter Transporters

As evidenced by the GABA transporter case study, the substituted pyrrolidine scaffold is well-suited for inhibiting solute carriers (SLCs), such as GABA transporters (GATs) and the presynaptic choline transporter (CHT).[6][8] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a validated strategy for treating neurological and psychiatric disorders.

The 3-hydroxy group can mimic the carboxylate of GABA or the hydroxyl of choline, forming a key electrostatic or hydrogen-bonding interaction, while the 4-methoxy group can provide the necessary lipophilicity to enhance binding affinity and cell permeability.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

An In-Depth Technical Guide to the pKa and Ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is critical, as it profoundly influences its solubility, membrane permeability, target binding, and overall pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of the ionization behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol, a substituted pyrrolidine scaffold of interest in medicinal chemistry. We will delve into the structural features governing its basicity, present detailed protocols for both experimental and computational pKa determination, and discuss the practical implications of its ionization state in a pharmaceutical context.

Introduction: The Critical Role of pKa in Drug Development

The majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[1] The pKa value quantifies this tendency, defining the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This equilibrium is paramount because the ionization state of a drug candidate affects a cascade of biopharmaceutical properties:

-

Absorption and Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes via passive diffusion. In contrast, the ionized form is more hydrophilic.[2] Therefore, the pKa dictates the degree of absorption in the varying pH environments of the gastrointestinal tract.

-

Solubility: Ionized species are generally more soluble in aqueous environments, such as the gastrointestinal fluids and blood plasma. Formulations for intravenous administration often require the drug to be in its more soluble, ionized state.[3]

-

Distribution: A drug's ability to penetrate tissues, including the blood-brain barrier, is highly dependent on its ionization state.[1]

-

Target Engagement: The binding of a ligand to its biological target often involves specific electrostatic interactions, such as salt bridges, which depend on the protonation states of both the drug and the receptor's amino acid residues.[3]

-

ADME Properties: Overall absorption, distribution, metabolism, and excretion (ADME) are intrinsically linked to a molecule's pKa.[4]

Given these profound effects, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and lead optimization.[5] Early and precise pKa measurement allows medicinal chemists to fine-tune molecular properties to achieve the desired therapeutic profile.[4]

Structural Analysis and Predicted Ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

The primary ionizable center in (3R,4S)-4-Methoxypyrrolidin-3-ol is the secondary amine within the five-membered pyrrolidine ring. This nitrogen atom possesses a lone pair of electrons that can accept a proton, rendering the molecule a Brønsted-Lowry base. The hydroxyl group is technically acidic, but its pKa is sufficiently high that it will not deprotonate under physiological conditions.

The basicity of the pyrrolidine nitrogen is modulated by the electronic effects of the substituents at the 3 and 4 positions.

-

Baseline Basicity: Unsubstituted pyrrolidine is a relatively strong secondary amine, with the pKa of its conjugate acid reported to be approximately 11.27.[6][7]

-

Inductive Effects: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electronegative. They exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen's lone pair makes it less available to accept a proton, thereby decreasing the basicity of the amine compared to unsubstituted pyrrolidine.

Therefore, the pKa of (3R,4S)-4-Methoxypyrrolidin-3-ol is predicted to be lower than 11.27 . The ionization equilibrium is depicted below.

Caption: Ionization equilibrium of the pyrrolidine secondary amine.

Methodologies for pKa Determination

A combination of experimental and computational methods provides the most reliable ionization profile for a drug candidate.[5] Experimental validation remains the gold standard, particularly for structurally novel molecules.

Experimental Approaches

The choice of experimental technique depends on factors such as sample quantity, solubility, purity, and the presence of a suitable chromophore.

| Method | Principle | Sample Requirement | Throughput | Key Advantages |

| Potentiometric Titration | Measures pH change upon addition of a titrant (acid/base). pKa is the pH at the half-equivalence point.[8][9] | Moderate (~1-5 mg) | Low to Medium | High precision and accuracy; considered the "gold standard". |

| UV-Vis Spectrophotometry | Measures changes in UV absorbance as a function of pH for compounds with a chromophore near the ionizable center.[10][11] | Low (~µg) | High (96-well plate format) | High throughput, requires very little sample. |

| NMR Spectroscopy | Monitors the chemical shift of nuclei (e.g., ¹H, ¹³C, ¹⁵N) near the ionization site as a function of pH.[12][13] | High (~5-10 mg) | Low | Provides site-specific pKa values for polyprotic molecules. |

This method offers high precision and is a definitive technique for pKa determination.[9] The protocol involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

I. Materials and Reagents:

-

(3R,4S)-4-Methoxypyrrolidin-3-ol

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) (carbonate-free)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity deionized water

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

-

Nitrogen gas source

II. Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[8]

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1-10 mM.[14]

-

Ionic Strength Adjustment: Add a concentrated KCl solution to the sample to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[8] This mimics physiological conditions and ensures consistent activity coefficients.

-

Inert Atmosphere: Place the sample vessel on the stir plate and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[14]

-

Titration: Immerse the calibrated pH electrode in the solution. Since the compound is a base, titrate with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.[14]

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[8] This point corresponds to the midpoint of the flattest region (buffer region) of the curve. Alternatively, the equivalence point can be identified as the inflection point from the first derivative of the curve (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approaches

In silico pKa prediction is an indispensable tool in modern drug discovery, offering rapid, cost-effective screening of large compound libraries.[5] These methods are particularly valuable in the early design phase before a compound is synthesized.

Methods can be broadly categorized as empirical (relying on existing data) or quantum mechanical (based on first principles).[15]

-

Empirical Methods: These approaches, often using Linear Free-Energy Relationships (LFER) or Quantitative Structure-Property Relationship (QSPR) models, are extremely fast.[15] They work by identifying the core ionizable group and applying corrections based on the chemical fragments attached to it. Software packages like Schrödinger's Epik and ACD/Labs Percepta utilize these principles.[3][16]

-

Quantum Mechanical (QM) Methods: These methods calculate the pKa from the fundamental free energy difference (ΔG) between the protonated and deprotonated states of the molecule in solution.[17] While more computationally intensive, they are not limited by the availability of similar structures in a training database and can be more accurate for novel scaffolds.[18] The use of Density Functional Theory (DFT) combined with a continuum solvation model (e.g., SMD, COSMO) is a common and effective approach.[19][20]

Caption: A generalized workflow for quantum mechanical pKa prediction.

Conclusion

The ionization behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol is dominated by the basicity of its secondary amine. Due to the inductive electron-withdrawing effects of the hydroxyl and methoxy substituents, its pKa is expected to be moderately lower than that of unsubstituted pyrrolidine. An accurate understanding of this value is essential for any drug development program involving this scaffold.